Phorbol-12,13-didecanoate

描述

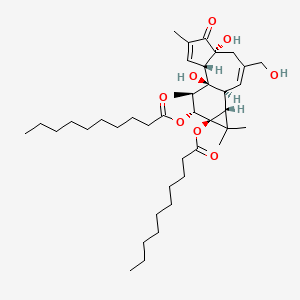

佛波醇-12,13-二癸酸酯是一种化学化合物,以其作为瞬时受体电位香草素样受体4 (TRPV4)激动剂的作用而闻名。它是佛波醇的衍生物,佛波醇是一种天然产物,存在于巴豆属植物的种子中。 该化合物因其生物活性,特别是其促进细胞中钙离子内流的能力而被广泛研究 .

准备方法

合成路线和反应条件: 佛波醇-12,13-二癸酸酯通过佛波醇与癸酸的酯化反应合成。反应通常涉及使用强酸催化剂,例如硫酸,以促进酯化过程。 反应在回流条件下进行,以确保反应物完全转化为所需的酯产物 .

工业生产方法: 在工业环境中,佛波醇-12,13-二癸酸酯的生产遵循类似的原则,但规模更大。该过程涉及使用大型反应器和连续流系统来优化反应条件并提高产量。 然后通过结晶或色谱法提纯产品,以达到所需的纯度水平 .

化学反应分析

反应类型: 佛波醇-12,13-二癸酸酯经历各种化学反应,包括:

氧化: 该反应可以使用氧化剂(如高锰酸钾或三氧化铬)进行,导致形成氧化衍生物。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行,导致形成还原衍生物。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 卤素(例如,氯,溴)在催化剂存在下.

主要产物: 从这些反应中形成的主要产物包括佛波醇-12,13-二癸酸酯的各种氧化、还原和取代衍生物,每个衍生物都具有独特的化学和生物学特性 .

科学研究应用

Cancer Research

Mechanism of Action

Phorbol-12,13-didecanoate is known to activate protein kinase C (PKC) pathways, which are crucial in regulating cell growth and differentiation. Its structure allows it to mimic diacylglycerol, a natural PKC activator, thereby influencing various signaling cascades involved in tumor promotion and progression .

Case Studies

- A study demonstrated that phorbol esters, including this compound, exhibit cytotoxic effects on certain cancer cell lines. The research indicated that the toxicity of these compounds could be linked to their ability to induce apoptosis in transformed cells .

- Another investigation focused on the use of this compound in primary thyroid follicular cells. Here, the expression of mutant p21ras was shown to increase sensitivity to the toxic effects of phorbol esters, suggesting a potential pathway for developing targeted cancer therapies .

Neurobiology

Role in Pain Pathways

this compound has been studied for its effects on pain signaling pathways. Specifically, it activates dorsal root ganglia neurons and has been implicated in mechanical hyperalgesia through its interaction with transient receptor potential vanilloid 4 (TRPV4) channels .

Research Findings

- In experiments involving mouse models, this compound was shown to activate TRPV4 channels independently of other signaling pathways. This activation was associated with increased intracellular calcium levels and contributed to pain responses during inflammation .

- Further studies explored its antidipsogenic effects, indicating that this compound could modulate drinking behavior through TRPV4 regulation under specific physiological conditions .

Pharmacological Applications

Potential Therapeutic Uses

The unique properties of this compound make it a candidate for developing new pharmacological agents. Its ability to activate specific signaling pathways can be harnessed in designing drugs aimed at treating conditions such as chronic pain or certain cancers.

Research Insights

- The compound's role as a selective TRPV4 agonist suggests its potential utility in managing conditions associated with altered calcium signaling and pain sensitivity .

- Studies have indicated that phorbol esters can serve as templates for creating novel anticancer agents by modifying their structure to enhance efficacy and reduce toxicity .

Summary Table of Applications

作用机制

佛波醇-12,13-二癸酸酯主要通过激活瞬时受体电位香草素样受体4 (TRPV4)通道发挥作用。该化合物与TRPV4结合后,促进钙离子流入细胞,导致各种下游细胞反应。 这种激活与其他已知的TRPV4激动剂无关,表明其作用机制独特 .

相似化合物的比较

佛波醇-12,13-二癸酸酯在佛波醇酯中是独特的,因为它对TRPV4的特定激活。类似的化合物包括:

佛波醇-12-肉豆蔻酸酯-13-乙酸酯 (PMA): 以其作为蛋白激酶C激活剂和肿瘤促进剂的作用而闻名。

佛波醇-12,13-二丁酸酯: 另一种佛波醇酯,具有不同的生物活性。

4α-佛波醇-12,13-二癸酸酯: 具有不同生物学特性的立体异构体

佛波醇-12,13-二癸酸酯因其选择性激活TRPV4及其对钙信号通路的独特影响而脱颖而出,使其成为科学研究中宝贵的工具 .

生物活性

Phorbol-12,13-didecanoate (PDD) is a synthetic phorbol ester that has garnered attention in biological research due to its unique properties and potential applications. This article explores the biological activity of PDD, focusing on its mechanisms of action, effects on cellular pathways, and implications in various physiological contexts.

Chemical Structure and Properties

Phorbol esters, including PDD, are characterized by a tetracyclic diterpenoid structure. The specific modification of the phorbol backbone in PDD contributes to its distinct biological activities compared to other phorbol esters. PDD is known to act as a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes.

TRPV4 Activation

PDD has been identified as a selective TRPV4 agonist, with an effective concentration (EC50) around 200 nM. This activation leads to increased calcium influx in cells expressing TRPV4, which is significant for neuronal signaling and pain modulation. Studies have shown that PDD can inhibit water intake in vivo by acting on central osmoreceptors, indicating its potential role in regulating fluid balance through TRPV4 activation .

Protein Kinase C (PKC) Pathway

Phorbol esters are well-known activators of protein kinase C (PKC). However, PDD is unique as it does not activate PKC directly, making it an important tool for studying PKC-independent pathways. Research indicates that PDD can influence cellular differentiation and proliferation without the typical PKC-mediated effects observed with other phorbol esters .

Cellular Differentiation and Proliferation

PDD has been shown to affect various cell types, influencing differentiation processes. For instance, it has been reported to modulate the differentiation of mouse dorsal root ganglia neurons, enhancing their response to nerve growth factor (NGF) and contributing to hyperalgesia in pain models . Additionally, PDD's effects on cellular pathways suggest its involvement in metabolic regulation and inflammation responses.

Case Studies and Experimental Findings

- Osmoregulation : In experiments involving intracerebroventricular injections of PDD, significant inhibition of water intake was observed under normal conditions and after food deprivation. This effect highlights the potential of PDD as a modulator of drinking behavior through TRPV4 activation .

- Pain Sensitivity : A study demonstrated that PDD could potentiate NGF-induced hyperalgesia in TRPV4 wild-type mice but not in knockout models, confirming its role in pain pathways mediated by TRPV4 channels .

- Cellular Response : Research indicated that PDD could induce differentiation in certain cell lines while avoiding the activation of PKC pathways typically associated with tumor promotion seen with other phorbol esters .

Data Summary

属性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-MWRBZVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947810 | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24928-17-4 | |

| Record name | Phorbol 12,13-didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-didecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phorbol-12,13-didecanoate exert its biological effects?

A1: this compound primarily acts by binding to and activating Protein Kinase C (PKC), a family of enzymes involved in various cellular processes like cell growth, differentiation, and apoptosis. [, , , , , , , , , ] This activation leads to downstream phosphorylation events that ultimately alter gene expression and cellular behavior. [, , , ] You can find more details about the specific signaling pathways affected by PKC activation in the provided research papers. [Link to reference list at the end of the section]

Q2: Does the biological activity of this compound depend on its interaction with PKC?

A2: While PKC activation is a primary mechanism, research suggests this compound might also exert some effects independent of PKC. For instance, it can directly interact with lipid bilayers, potentially influencing membrane properties like viscosity and calcium ion transport. [] Further research is needed to fully elucidate these PKC-independent effects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C36H58O8, and its molecular weight is 622.8 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization, techniques like NMR and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound.

Q5: Are there specific concerns regarding the stability of this compound in different experimental settings?

A6: this compound can be susceptible to degradation, particularly through enzymatic hydrolysis. [, , ] This degradation is influenced by factors like temperature, pH, and the presence of enzymes like esterases.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess intrinsic catalytic activity. Its biological effects primarily stem from its ability to bind to and modulate the activity of target proteins like PKC.

Q7: How does the structure of this compound relate to its biological activity?

A7: Research has highlighted the importance of specific structural features in this compound for its activity:

- The presence of long-chain fatty acid esters at positions 12 and 13: These are crucial for tumor-promoting activity, with longer chains generally leading to greater potency. []

- The configuration at the C-4 position: The 4β configuration is generally associated with higher activity compared to the 4α configuration. [] This is evident from studies comparing the effects of this compound (4β) with its less active isomer, 4α-Phorbol-12,13-didecanoate. [, , , ]

Q8: What strategies can be employed to enhance the stability of this compound in formulations?

A8: Strategies to improve the stability of this compound formulations could involve:

Q9: Are there specific SHE regulations regarding the handling and disposal of this compound?

A9: As a potentially hazardous substance, this compound should be handled and disposed of following appropriate safety regulations and guidelines. Researchers should consult relevant safety data sheets and institutional policies for safe handling procedures.

Q10: What is known about the pharmacokinetics of this compound?

A10: While the provided research papers do not delve into detailed pharmacokinetic studies, such investigations would typically involve assessing the absorption, distribution, metabolism, and excretion of this compound in animal models.

Q11: What are the common in vitro models used to study the effects of this compound?

A11: The provided research utilizes various cell lines to investigate this compound's effects, including:

- Chinese hamster V79 cells: Employed in metabolic cooperation assays. []

- Human teratocarcinoma cells (PA-1): Used as a human cell-based model for studying inhibitors of metabolic cooperation. []

- Mouse peritoneal macrophages: To study the induction of chemotaxis. []

- Rat liver cells: To investigate the stimulation of prostaglandin synthesis. []

Q12: What is the significance of studying the effects of this compound on sterol metabolism in mouse skin?

A13: Research has shown that this compound can alter sterol metabolism in mouse skin, particularly when administered after a carcinogen like 20-methylcholanthrene. [] These changes in sterol metabolism, specifically the depletion of certain sterols, are thought to be linked to the tumor-promoting activity of this compound. []

Q13: What are the potential toxicological concerns associated with this compound?

A13: this compound is a known tumor promoter. Exposure to this compound should be minimized, and appropriate safety precautions should be taken during handling and disposal.

Q14: Are there known biomarkers for assessing the biological effects of this compound?

A16: While specific biomarkers are not extensively discussed in the provided research, changes in the expression of certain proteins, like ornithine decarboxylase, have been used as indicators of this compound activity in cell culture. [] Further research is needed to identify reliable biomarkers for monitoring the effects of this compound in vivo.

Q15: How is this compound typically quantified in biological samples?

A15: Common analytical techniques for quantifying this compound include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。